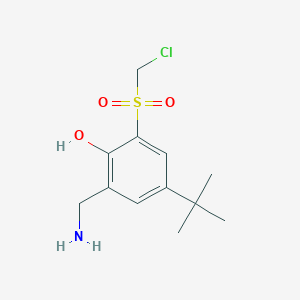
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is a complex organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-tert-butylphenol, with chloromethanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aminomethyl and chloromethanesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The aminomethyl group may interact with nucleophilic sites on enzymes, potentially inhibiting their activity. The chloromethanesulfonyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the aminomethyl and chloromethanesulfonyl groups, making it less reactive.
2-Aminomethylphenol: Does not have the tert-butyl and chloromethanesulfonyl groups, resulting in different chemical properties.
6-Chloromethanesulfonylphenol: Missing the aminomethyl and tert-butyl groups, leading to variations in reactivity and applications.
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-(chloromethanesulfonyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the aminomethyl group enhances its nucleophilicity, while the chloromethanesulfonyl group provides additional sites for chemical modification.
Properties
CAS No. |
88041-42-3 |
|---|---|
Molecular Formula |
C12H18ClNO3S |
Molecular Weight |
291.79 g/mol |
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-(chloromethylsulfonyl)phenol |
InChI |
InChI=1S/C12H18ClNO3S/c1-12(2,3)9-4-8(6-14)11(15)10(5-9)18(16,17)7-13/h4-5,15H,6-7,14H2,1-3H3 |
InChI Key |
YQONLZZUEFPNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)(=O)CCl)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)


![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)





![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)


